N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a benzo[d]thiazole moiety
Mechanism of Action
Target of Action
Similar compounds have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
It has been found that benzodioxol derivatives can act as inhibitors of cyclooxygenase (COX), an enzyme that plays a key role in the biosynthesis of prostaglandins . This suggests that N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide may interact with COX or other similar enzymes.
Cellular Effects
It has been observed that benzodioxol derivatives can have significant effects on various types of cells . For instance, some benzodioxol derivatives have been found to exhibit antidiabetic potential, reducing blood glucose levels in animal models . This suggests that this compound may influence cellular metabolism and other processes.
Molecular Mechanism
Based on its structural similarity to other benzodioxol derivatives, it is plausible that it may exert its effects through interactions with biomolecules such as enzymes . For instance, it may inhibit or activate certain enzymes, leading to changes in gene expression or other cellular processes.
Temporal Effects in Laboratory Settings
It is known that benzodioxol derivatives can undergo multi-step thermal decomposition processes . This suggests that the stability and degradation of this compound may change over time in laboratory settings.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It has been observed that certain benzodioxol derivatives can substantially reduce blood glucose levels in diabetic mice when administered in specific doses . This suggests that the effects of this compound may vary with dosage.
Metabolic Pathways
Given that benzodioxol derivatives can inhibit COX enzymes , it is possible that this compound may be involved in the metabolism of prostaglandins or other related compounds.
Subcellular Localization
Based on its potential interactions with enzymes such as COX , it may be localized in the cytoplasm or other compartments where these enzymes are found.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclizing catechol with dichloromethane under basic conditions.
Introduction of the benzo[d]thiazole moiety: This involves the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative, such as a carboxylic acid chloride, under acidic conditions.
Coupling of the two moieties: The final step involves coupling the benzo[d][1,3]dioxole and benzo[d]thiazole moieties through a hydroxypropyl linker using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: PCC, DMP
Reducing agents: NaBH4, LiAlH4
Electrophilic substitution reagents: Nitric acid, halogens
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a hydroxy derivative
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe to study various biological processes, such as enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzo[d][1,3]dioxole moiety and have shown anticancer activity.
Thiazole derivatives: These compounds have diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide is unique due to its specific combination of the benzo[d][1,3]dioxole and benzo[d]thiazole moieties, which confer distinct electronic and steric properties that can enhance its biological activity and specificity .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-18(22,12-3-5-14-15(7-12)24-10-23-14)8-19-17(21)11-2-4-13-16(6-11)25-9-20-13/h2-7,9,22H,8,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGKXGBOMWCMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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